molecular formula C155H250N42O44S B1591601 beta-Endorphin (1-31) CAS No. 59887-17-1

beta-Endorphin (1-31)

Cat. No. B1591601
CAS RN: 59887-17-1
M. Wt: 3438 g/mol
InChI Key: HQALISCIMNBRAE-XJTHNYJFSA-N
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Description

Beta-Endorphin (1-31) is an endogenous opioid neuropeptide and peptide hormone that is produced in certain neurons within the central nervous system and peripheral nervous system . It is one of three endorphins that are produced in humans, the others of which include α-endorphin and γ-endorphin .


Synthesis Analysis

Beta-Endorphin (1-31) is derived from pro-opiomelanocortin (POMC) in the cytosol of cell bodies . It has been shown to possess peripheral and central analgesic activity, producing a morphine-like effect by inhibiting the signals of C- and Aδ-fiber activation .


Molecular Structure Analysis

Beta-Endorphin (1-31) and other cleavage products are produced in the multistage processing of POMC primarily involving prohormone convertases (PC) 1 and 2 . PC-1 cleaves POMC into adrenocorticotrophic hormone biosynthetic intermediate and β-lipotropic hormone. PC-2 cleaves β-lipotropic hormone into β-endorphin and γ-lipotropic hormone .


Chemical Reactions Analysis

Beta-Endorphin (1-31) is even more susceptible to increased enzymatic degradation over that of plasma or other non-injured tissue . Major N-terminal fragments produced within inflamed tissue have increased presence within inflamed tissue over that of the parent molecule Beta-Endorphin (1-31) .


Physical And Chemical Properties Analysis

Beta-Endorphins are peptides that exert effects throughout the body. In the brain, they are considered to be both neurotransmitters and neuromodulators, as they have the ability to elicit more stable and long-lasting effects on more distant targets than typical neurotransmitters .

Scientific Research Applications

1. Role in Response to Physical Exercise

Beta-Endorphin (1-31) is an opioid peptide derived from proopiomelanocortin (POMC). It is released into the cardiovascular compartment under physical or emotional stress. Harbach et al. (2000) developed a highly specific assay for beta-Endorphin (1-31) and found its presence in about 50% of plasma samples of volunteers after intensive physical exercise, highlighting its role in stress response during exercise (Harbach et al., 2000). Similarly, Goldfarb & Jamurtas (1997) reviewed that exercise of sufficient intensity and duration increases circulating beta-endorphin levels, suggesting a relationship between exercise and beta-endorphin alterations (Goldfarb & Jamurtas, 1997).

2. Interaction with Immune System

Gilmore & Weiner (1989) demonstrated that beta-endorphin enhances T cell mitogen-induced proliferation in murine splenocytes, suggesting an interaction between beta-endorphin and the immune system. Their findings indicate a non-opioid receptor interaction of beta-endorphin, emphasizing its potential role in immunomodulation (Gilmore & Weiner, 1989).

3. Analgesic Properties

Beta-Endorphin has been recognized for its potent analgesic properties. Loh et al. (1976) found that beta-endorphin is significantly more potent than morphine in various pain assays, indicating its strong antinociceptive properties (Loh et al., 1976).

4. Presence in Cerebrospinal Fluid and Implications

Jeffcoate et al. (1978) developed an assay to measure beta-endorphin in cerebrospinal fluid (C.S.F.) and found it in all samples tested. This presence in C.S.F., even in patients with hypopituitarism, suggests that beta-endorphin is synthesized in the brain rather than the pituitary, which has implications for our understanding of its central nervous system functions (Jeffcoate et al., 1978).

Mechanism of Action

Beta-Endorphin (1-31) acts as an agonist that binds to various types of G protein–coupled receptors (GPCRs), most notably to the mu, delta, and kappa opioid receptors . The receptors are responsible for supra-spinal analgesia .

Safety and Hazards

While Beta-Endorphin (1-31) is naturally occurring in the body, it’s important to avoid unnecessary exposure in a laboratory setting. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .

Future Directions

Research into Beta-Endorphin (1-31) continues to be a topic of interest, particularly in relation to its role in pain, immune system function, reward, and stress . Understanding the biotransformation pathways of Beta-Endorphin (1-31) and the impact of inflamed tissue environments could contribute to its efficacy within disease states that involve inflammation .

properties

IUPAC Name

(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C155H250N42O44S/c1-17-82(9)123(150(235)182-99(44-29-34-61-160)134(219)186-109(70-116(164)206)139(224)171-84(11)128(213)183-108(69-92-72-166-78-170-92)144(229)178-96(41-26-31-58-157)132(217)175-95(40-25-30-57-156)131(216)169-75-120(210)173-103(155(240)241)51-54-115(163)205)193-151(236)124(83(10)18-2)192-129(214)85(12)172-140(225)110(71-117(165)207)185-133(218)97(42-27-32-59-158)177-143(228)107(68-90-38-23-20-24-39-90)184-141(226)104(64-79(3)4)188-152(237)126(87(14)201)195-149(234)122(81(7)8)191-145(230)105(65-80(5)6)187-148(233)113-45-35-62-197(113)154(239)127(88(15)202)196-137(222)100(50-53-114(162)204)179-146(231)111(76-198)189-135(220)98(43-28-33-60-159)176-136(221)101(52-55-121(211)212)180-147(232)112(77-199)190-153(238)125(86(13)200)194-138(223)102(56-63-242-16)181-142(227)106(67-89-36-21-19-22-37-89)174-119(209)74-167-118(208)73-168-130(215)94(161)66-91-46-48-93(203)49-47-91/h19-24,36-39,46-49,72,78-88,94-113,122-127,198-203H,17-18,25-35,40-45,50-71,73-77,156-161H2,1-16H3,(H2,162,204)(H2,163,205)(H2,164,206)(H2,165,207)(H,166,170)(H,167,208)(H,168,215)(H,169,216)(H,171,224)(H,172,225)(H,173,210)(H,174,209)(H,175,217)(H,176,221)(H,177,228)(H,178,229)(H,179,231)(H,180,232)(H,181,227)(H,182,235)(H,183,213)(H,184,226)(H,185,218)(H,186,219)(H,187,233)(H,188,237)(H,189,220)(H,190,238)(H,191,230)(H,192,214)(H,193,236)(H,194,223)(H,195,234)(H,196,222)(H,211,212)(H,240,241)/t82-,83-,84-,85-,86+,87+,88+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,122-,123-,124-,125-,126-,127-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQALISCIMNBRAE-XJTHNYJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)[C@H](CC5=CC=C(C=C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C155H250N42O44S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20208602
Record name beta-Endorphin (1-31)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3438.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Endorphin (1-31)

CAS RN

59887-17-1
Record name beta-Endorphin (1-31)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059887171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Endorphin (1-31)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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